

The Discovery and Developmental History of Butafenacil: A Technical Guide

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Compound of Interest

Compound Name: Butafenacil

Cat. No.: B1668078

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An In-depth Examination of a Protoporphyrinogen Oxidase-Inhibiting Herbicide

Abstract

Butafenacil is a potent, post-emergence herbicide belonging to the pyrimidinedione class of chemistry. Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, causes rapid lipid peroxidation and membrane damage, resulting in swift necrosis of susceptible plant tissues. This technical guide provides a comprehensive overview of the discovery, developmental history, chemical synthesis, mode of action, and herbicidal use of **Butafenacil**, tailored for researchers, scientists, and professionals in the field of drug and herbicide development.

Introduction

The relentless pursuit of effective and selective weed management solutions in modern agriculture has driven the discovery and development of novel herbicidal compounds.

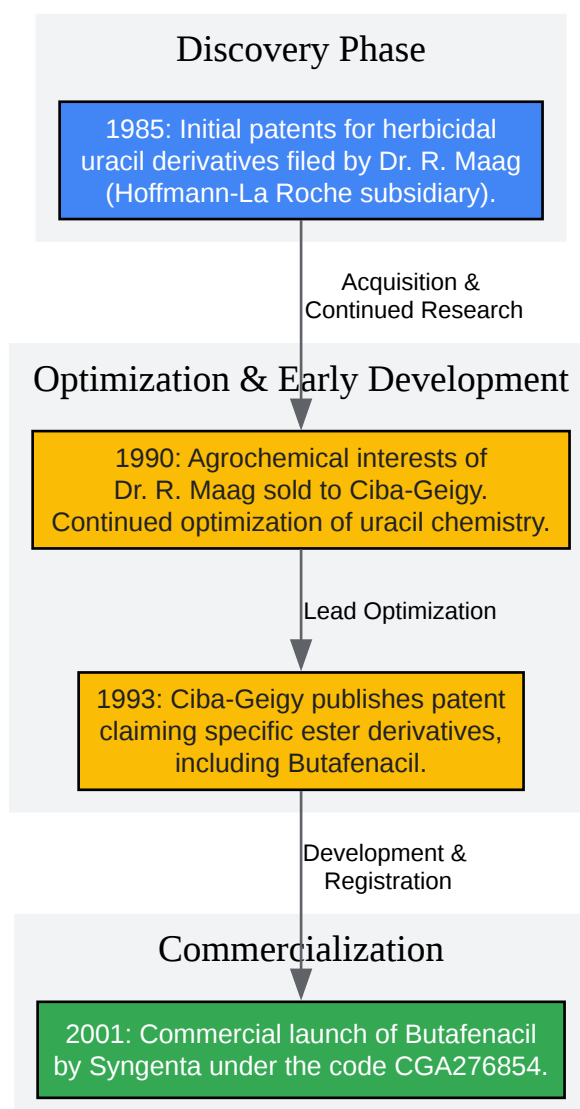
Butafenacil emerged from research into uracil derivatives and has established itself as a valuable tool for broad-spectrum weed control in various cropping systems. Its rapid, contact-based action and distinct mode of action make it an important component in integrated weed management and herbicide resistance management strategies.

Discovery and Developmental History

The journey of **Butafenacil** from a laboratory curiosity to a commercial herbicide involved several key stages and corporate transitions:

- 1985: Chemists at Dr. R. Maag, a subsidiary of Hoffmann-La Roche, filed initial patents for uracil derivatives exhibiting herbicidal properties.^[1]
- 1990: The agrochemical interests of Dr. R. Maag were acquired by Ciba-Geigy.^[1] The research program focused on optimizing the biological activity of these uracil compounds continued.
- 1993: A patent was published by Ciba-Geigy that specifically claimed the ester derivatives that included the molecule that would become **Butafenacil**.^[1]
- Developmental Code: The compound was advanced through the development pipeline under the code number CGA276854.^[1]
- 2001: **Butafenacil** was commercially launched.^[1] By this time, further industry consolidation had occurred, and the product was brought to market by Syngenta.
- Commercial Formulations: **Butafenacil** has been formulated into various commercial products, often in combination with other herbicides to broaden the spectrum of control and manage resistance. Notable brand names include Logran B-Power™ and Touchdown B-Power™.

Developmental Timeline and Key Milestones



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Caption: Key milestones in the discovery and development of **Butafenacil**.

Physicochemical Properties

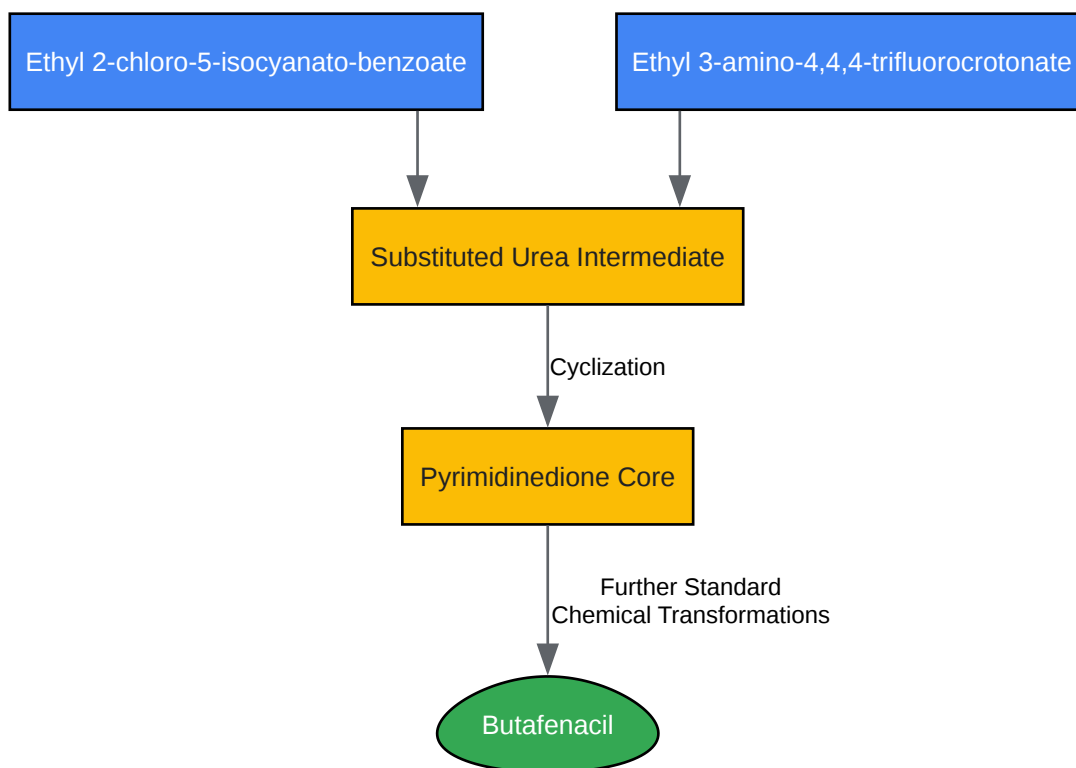
A summary of the key physicochemical properties of **Butafenacil** is presented in Table 1. This data is crucial for understanding its environmental fate, formulation development, and toxicological profile.

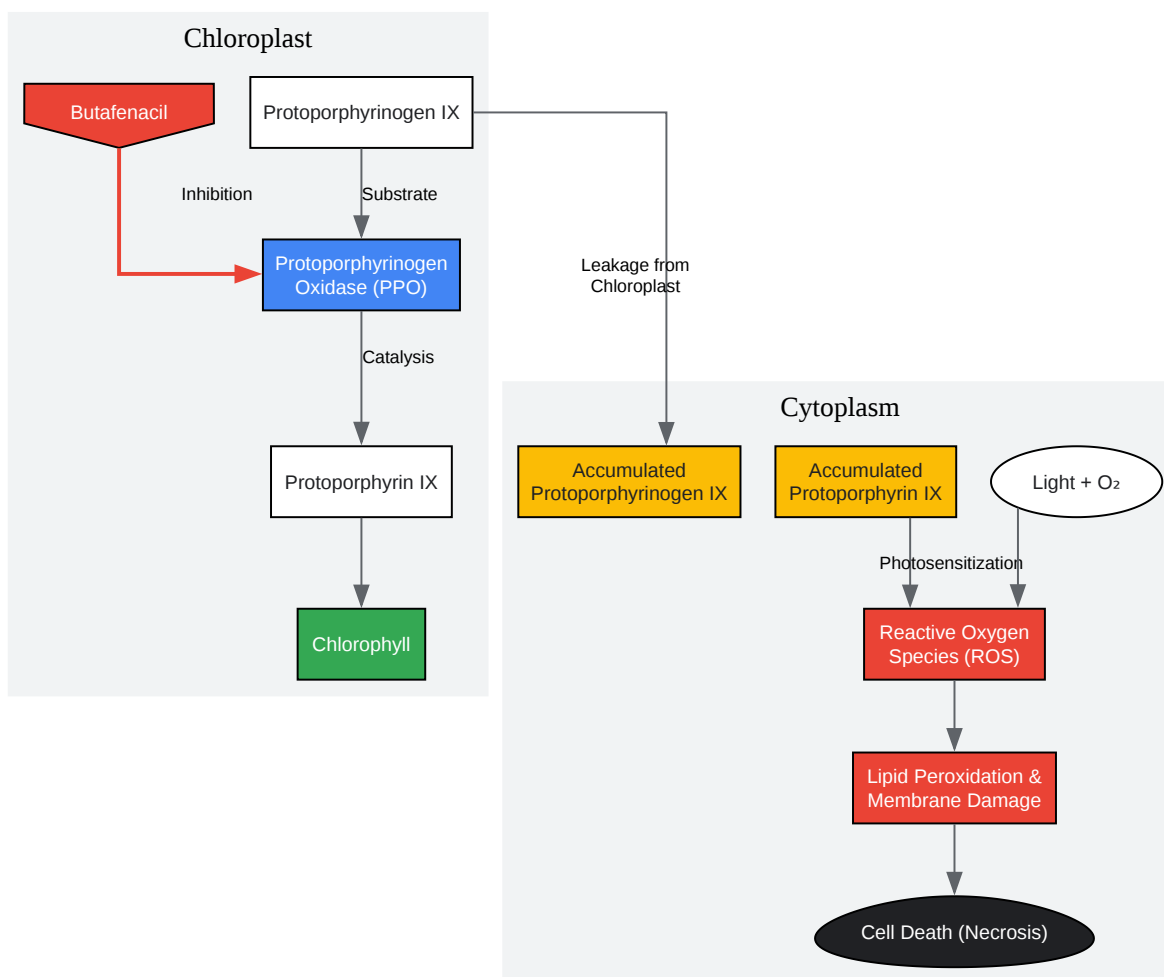
Property	Value	Reference(s)
IUPAC Name	1-(allyloxy)-2-methyl-1-oxo-2-propanyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl]benzoate	
CAS Number	134605-64-4	
Chemical Formula	C ₂₀ H ₁₈ ClF ₃ N ₂ O ₆	
Molar Mass	474.82 g·mol ⁻¹	
Physical State	White, fine powder	
Melting Point	113 °C (235 °F; 386 K)	
Density	1.37 g/mL	
Water Solubility	10 mg/L (at 20 °C)	
Log P (Octanol-Water Partition Coefficient)	3.2	

Chemical Synthesis

The synthesis of **Butafenacil**, as described in the Ciba-Geigy patent, involves a key reaction between a phenyl isocyanate and an amine to form a substituted urea intermediate, which is then cyclized to the pyrimidinedione core. This is followed by further chemical transformations to yield the final product.

Conceptual Synthesis Pathway





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References

- 1. Butafenacil - Wikipedia [en.wikipedia.org]
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